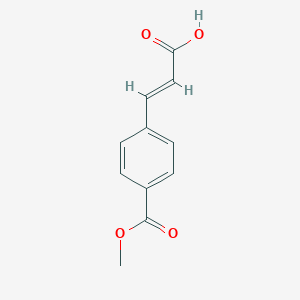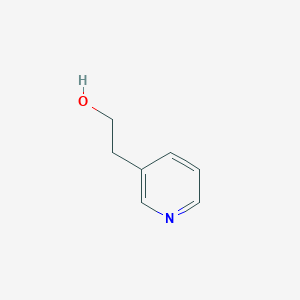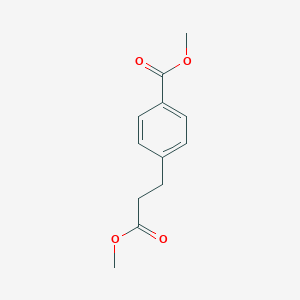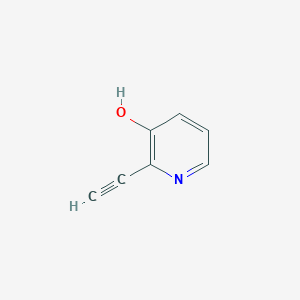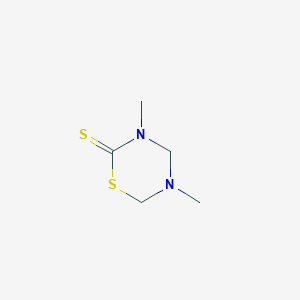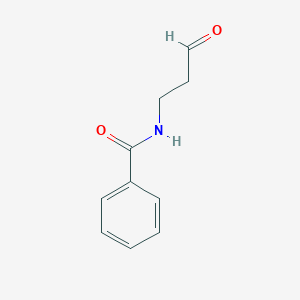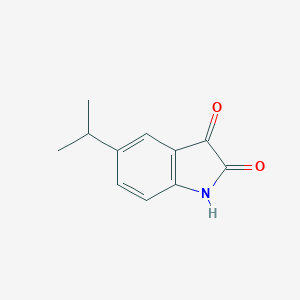
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine, commonly known as BSV-132, is a potent and selective antagonist of the adenosine A2A receptor. It is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders.
Mécanisme D'action
BSV-132 exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia region of the brain. This receptor is involved in the regulation of dopamine release, which is critical for the control of motor function. By blocking the A2A receptor, BSV-132 can increase dopamine release and improve motor function.
Effets Biochimiques Et Physiologiques
BSV-132 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and neurorestorative effects, it has been shown to have anti-inflammatory properties and can help reduce oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BSV-132 is a potent and selective A2A receptor antagonist, making it a valuable tool for studying the role of this receptor in various diseases. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its high cost and complex synthesis may limit its widespread use in research.
Orientations Futures
There are several potential future directions for the study of BSV-132. One area of interest is its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and neurorestorative effects, as well as its potential side effects and toxicity. Finally, the development of more efficient and cost-effective synthesis methods could help make BSV-132 more widely available for research purposes.
Méthodes De Synthèse
BSV-132 can be synthesized using a multistep process starting from 2,6-dichloropurine. The first step involves the reaction of 2,6-dichloropurine with 4-butoxybenzyl bromide in the presence of a base to obtain 2,6-dichloro-9-(4-butoxybenzyl)purine. This intermediate is then subjected to a series of reactions involving selective alkylation, deprotection, and cyclization to yield the final product, BSV-132.
Applications De Recherche Scientifique
BSV-132 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders such as Parkinson's disease. It has been shown to have neuroprotective effects and can help improve motor function in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
151539-68-3 |
|---|---|
Nom du produit |
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine |
Formule moléculaire |
C23H30N4O3 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-4-7-16-30-18-11-8-17(9-12-18)10-13-19-24-20-21(25-19)26(14-5-2)23(29)27(15-6-3)22(20)28/h8-13H,4-7,14-16H2,1-3H3,(H,24,25)/b13-10+ |
Clé InChI |
VZSHSGUGDOHEHZ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
Synonymes |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2 ,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



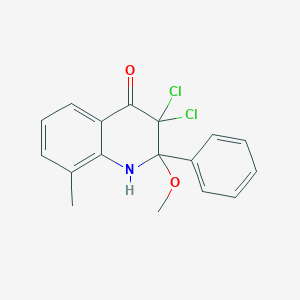
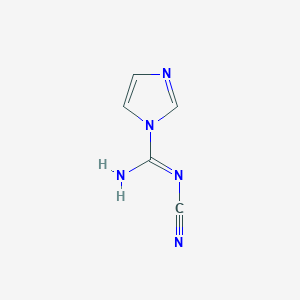
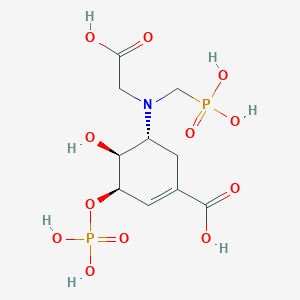
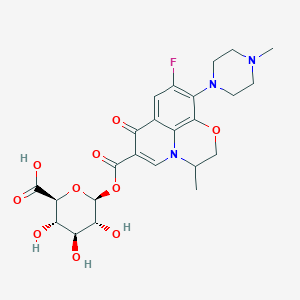
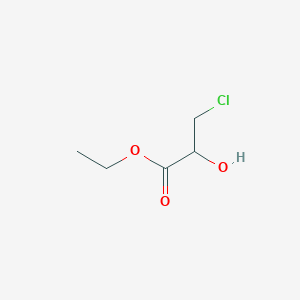
![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
